6-Bromo-4-methyl-2,1,3-benzothiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

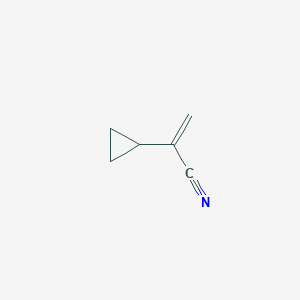

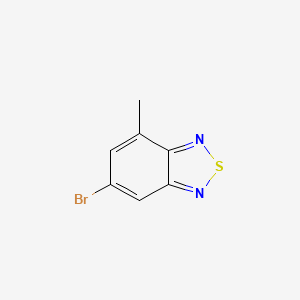

“6-Bromo-4-methyl-2,1,3-benzothiadiazole” is a chemical compound with the molecular formula C8H6BrNS . It is a derivative of benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole .

Molecular Structure Analysis

The molecular structure of “6-Bromo-4-methyl-2,1,3-benzothiadiazole” can be represented by the SMILES stringBrc1cccc2nsnc12 . This indicates that the molecule consists of a benzothiadiazole ring with a bromine atom attached at the 6th position and a methyl group at the 4th position .

科学的研究の応用

Organic Electronics and Optoelectronics

“6-Bromo-4-methyl-2,1,3-benzothiadiazole” (referred to as BMBT) is a promising building block for organic semiconductors. Its electron-deficient nature and π-conjugated structure make it suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Researchers have synthesized BMBT-based materials to enhance charge transport, improve energy conversion efficiency, and achieve high-performance optoelectronic devices .

Medicinal Chemistry and Drug Discovery

BMBT derivatives exhibit interesting biological activities. Researchers have explored their potential as antiviral, antibacterial, and antitumor agents. The bromine substitution enhances their bioactivity by influencing interactions with biological targets. For instance, BMBT analogs have been investigated for their inhibitory effects on specific enzymes or receptors, making them valuable candidates in drug discovery .

Materials Science: Polymer Synthesis

BMBT serves as a versatile monomer for polymer synthesis. When incorporated into conjugated polymers, it imparts desirable properties such as solubility, stability, and charge transport. These polymers find applications in organic solar cells, sensors, and flexible electronics. Researchers have designed BMBT-containing polymers with tunable bandgaps, allowing tailored absorption of light for efficient energy conversion .

Electrocatalysis and Energy Storage

BMBT-based materials have been explored as electrocatalysts for energy conversion reactions. Their unique electronic structure facilitates efficient charge transfer during oxygen reduction reactions (ORR) and hydrogen evolution reactions (HER). Additionally, BMBT derivatives have been integrated into supercapacitors and lithium-ion batteries to enhance energy storage performance .

Photophysical Studies and Fluorescent Probes

BMBT exhibits intriguing photophysical properties, including fluorescence. Researchers have utilized BMBT derivatives as fluorescent probes for detecting specific analytes or monitoring cellular processes. By modifying the substituents, they can fine-tune the emission wavelengths and tailor the probes for specific applications in bioimaging and environmental sensing .

Materials for Organic Photodetectors

BMBT-containing materials have been employed in organic photodetectors (OPDs). Their absorption in the visible and near-infrared regions allows efficient light harvesting. Researchers have optimized BMBT-based OPDs for applications such as light sensing, imaging, and communication systems .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

6-bromo-4-methyl-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c1-4-2-5(8)3-6-7(4)10-11-9-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDVBFCNMZBIPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NSN=C12)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-methyl-2,1,3-benzothiadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2595718.png)

![5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2595724.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2595726.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B2595737.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2595739.png)

![Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2595740.png)